molecular formula C32H50N2 B14669248 (E)-Bis(4-decylphenyl)diazene CAS No. 37593-00-3

(E)-Bis(4-decylphenyl)diazene

Cat. No.: B14669248
CAS No.: 37593-00-3
M. Wt: 462.8 g/mol
InChI Key: BDKMJLSJFJTBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Bis(4-decylphenyl)diazene is a diazene derivative featuring two 4-decylphenyl substituents arranged in the thermodynamically stable E (trans) configuration. The compound belongs to the azobenzene family, where the diazene (–N=N–) core is flanked by aromatic groups. The inclusion of long decyl (C₁₀H₂₁) chains at the para positions distinguishes it from simpler analogs, significantly altering its physical and chemical properties. Such modifications enhance solubility in non-polar solvents, improve thermal stability, and enable applications in materials science, particularly in liquid crystals or photoresponsive systems .

Properties

CAS No.

37593-00-3

Molecular Formula

C32H50N2

Molecular Weight

462.8 g/mol

IUPAC Name

bis(4-decylphenyl)diazene

InChI

InChI=1S/C32H50N2/c1-3-5-7-9-11-13-15-17-19-29-21-25-31(26-22-29)33-34-32-27-23-30(24-28-32)20-18-16-14-12-10-8-6-4-2/h21-28H,3-20H2,1-2H3

InChI Key

BDKMJLSJFJTBOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis(4-decylphenyl)diazene typically involves the azo coupling reaction between a diazonium salt and an aromatic compound. The general steps are:

    Formation of Diazonium Salt: Aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with another aromatic compound, such as 4-decylaniline, under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis(4-decylphenyl)diazene can undergo various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines.

    Oxidation: Under certain conditions, the azo group can be oxidized to form nitro compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Reduction: Formation of 4-decylaniline.

    Oxidation: Formation of nitro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of (E)-Bis(4-decylphenyl)diazene depends on its specific application:

    In Biological Systems: It may interact with cellular components, disrupting normal cellular functions or inducing cell death.

    In Industrial Applications: It acts as a colorant or stabilizer by interacting with other chemical components to enhance product properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of (E)-Bis(4-decylphenyl)diazene include:

(E)-Diazene, (4-methylphenyl)phenyl- (NIST ID: C₁₃H₁₂N₂): Features a methyl group at the para position, offering reduced steric bulk and higher polarity .

Physical and Chemical Properties

Property (E)-Bis(4-decylphenyl)diazene (E)-(4-Methylphenyl)phenyldiazene (E)-Bis(4-ethynylphenyl)diazene
Molecular Weight ~460.7 g/mol 196.25 g/mol 254.27 g/mol
Substituent Effects Long alkyl chains enhance hydrophobicity and thermal stability. Methyl group increases polarity and crystallinity. Ethynyl groups enable π-conjugation and reactivity in Sonogashira couplings.
Solubility High in non-polar solvents (e.g., hexane, toluene). Moderate in polar aprotic solvents (e.g., DMF, DMSO). Soluble in THF and dichloromethane due to ethynyl polarity.
Applications Potential in liquid crystals, surfactants, or photoresponsive materials. Used as a model compound for spectroscopic studies. Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).

Research Findings

  • Thermal Stability : The decyl chains in (E)-Bis(4-decylphenyl)diazene likely increase melting points compared to methyl-substituted analogs, though exact data are scarce. Similar alkyl-substituted azobenzenes show melting points >100°C, whereas methyl derivatives melt near 60–80°C .
  • Photoresponsiveness: Ethynyl-substituted diazenes exhibit redshifted absorption due to extended π-conjugation, a trait less pronounced in alkyl-substituted variants .
  • Synthetic Challenges : Long alkyl chains complicate crystallization and purification, necessitating advanced techniques like column chromatography or HPLC. In contrast, ethynyl derivatives are more amenable to functionalization via click chemistry .

Methodological Considerations

  • Computational Analysis : Density functional theory (DFT) with exact-exchange terms (e.g., B3LYP) is critical for accurately modeling the electronic structure of diazenes, particularly their EZ isomerization energetics .
  • Crystallography : SHELX software remains a standard for determining crystal structures of small-molecule diazenes, though its limitations in handling large alkyl substituents (e.g., decyl groups) may require complementary methods like powder XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.